molecular formula C10H8N2O3 B168685 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid CAS No. 18559-42-7

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Cat. No. B168685
CAS RN: 18559-42-7
M. Wt: 204.18 g/mol
InChI Key: METOOALWGDACGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is 1S/C10H8N2O3/c1-12-7-5-3-2-4-6 (7)11-8 (9 (12)13)10 (14)15/h2-5H,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Scientific Research Applications

1. Anticancer and Anti-inflammatory Agents

  • Methods of Application: The compound is reacted with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide to synthesize novel quinoxaline derivatives .
  • Results: Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. MTT assay revealed that compounds 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC 50 values ranging from 0.81 μM to 2.91 μM .

2. Antimicrobial Activity

  • Application Summary: Quinoxaline derivatives synthesized from this compound have shown significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
  • Results: The synthesized compounds possess significant antibacterial activity .

3. Dual EGFR and COX-2 Inhibitors

  • Application Summary: This compound is used in the synthesis of novel quinoxaline derivatives, which have been evaluated as potential dual EGFR and COX-2 inhibitors. These inhibitors can be used as potential anticancer and anti-inflammatory agents .
  • Methods of Application: The compound is reacted with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide to synthesize novel quinoxaline derivatives .
  • Results: Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. Compounds 4a, 5, 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC 50 values ranging from 0.81 μM to 2.91 μM .

4. Antiviral Activity

  • Application Summary: Indole derivatives, which can be synthesized from quinoxaline derivatives, have shown potential as antiviral agents .
  • Results: The synthesized indole derivatives possess significant antiviral activity .

5. Antitumor Activity

  • Application Summary: Certain derivatives of “4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid” have shown potential as antitumor agents .
  • Results: Compared with the control drug, compound IVi possessed more potent inhibitory activity against breast cancer cell T47D .

6. Antibacterial Activity

  • Application Summary: Quinoxaline derivatives synthesized from this compound have shown significant antibacterial activity .
  • Results: The synthesized compounds possess significant antibacterial activity .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

While there is limited information on the future directions of this specific compound, quinoxaline derivatives have shown potential in the treatment of leukemia . Further studies will be conducted to explore their antileukemia potential .

properties

IUPAC Name

4-methyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOOALWGDACGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512555
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

CAS RN

18559-42-7
Record name 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g (12.9 mmol) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate was dissolved in ethanol (100 mL), and 4.1 g (25.6 mmol) of a 25% aqueous solution of sodium hydroxide was added dropwise thereto at room temperature. The mixture was stirred for a day at room temperature, and then the reaction mixture was concentrated under reduced pressure. Water was added to the reaction mixture, and the solution was acidified using 10% hydrochloric acid, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and then the inorganic matter was separated by filtration. Then, the solvent was distilled off under reduced pressure, to obtain 2.6 g (yield: 99%) of 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylic acid as a milky yellow powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.